methyl 3-[(N,N-dimethylglycyl)amino]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. These compounds play crucial roles in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-2-carboxylate: A simpler indole derivative with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness
Methyl 3-{[2-(dimethylamino)acetyl]amino}-1H-indole-2-carboxylate is unique due to the presence of the dimethylaminoacetyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 3-[[2-(dimethylamino)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)8-11(18)16-12-9-6-4-5-7-10(9)15-13(12)14(19)20-3/h4-7,15H,8H2,1-3H3,(H,16,18) |
InChI Key |
WRVDUFRBKQHKMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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